1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-

Anti-inflammatory Nitric Oxide Macrophage

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- (CAS 115851-80-4) is formally recorded as the enol tautomeric form of the dietary curcuminoid curcumin. In the primary research literature, the name 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (often abbreviated HMPH or referred to as the ASC-J9 compound) designates a chemically stable curcuminoid analogue featuring a central linear trienone (hepta-1,4,6-trien-3-one) linker, distinguishing it from the β-diketone moiety of curcumin.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 115851-80-4
Cat. No. B13707948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-
CAS115851-80-4
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O
InChIInChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3
InChIKeyZIUSSTSXXLLKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- (CAS 115851-80-4) – Chemical Identity & Curcuminoid Classification


1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- (CAS 115851-80-4) is formally recorded as the enol tautomeric form of the dietary curcuminoid curcumin [1]. In the primary research literature, the name 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (often abbreviated HMPH or referred to as the ASC-J9 compound) designates a chemically stable curcuminoid analogue featuring a central linear trienone (hepta-1,4,6-trien-3-one) linker, distinguishing it from the β-diketone moiety of curcumin [2]. This compound belongs to the linear diarylheptanoid class and has been isolated as a natural product from *Curcuma longa* (turmeric) and related *Curcuma* species [2]. Users procuring this compound should rigorously verify whether the material supplied corresponds to the trienone analogue (C21H20O5, exact mass 352.13107 Da) or the enol tautomer of curcumin (C21H20O6, exact mass 368.12599 Da), as the differential biological evidence described below pertains primarily to the trienone scaffold.

Why Curcumin Itself Cannot Replace 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (HMPH) in Targeted Research Applications


Curcumin (CAS 458-37-7) is the most readily available and economical curcuminoid, yet its clinical and pharmacological utility is severely constrained by chemical instability arising from the readily degradable β-diketone moiety under physiological pH, rapid in vivo metabolism, and extremely low systemic bioavailability [1]. The trienone analogue HMPH replaces the labile β-diketone with a conjugated trienone linker, a structural modification that not only enhances chemical stability but has been directly demonstrated to confer superior suppression of inflammatory mediators compared to curcumin in head-to-head cellular assays [2]. Generic substitution of HMPH with curcumin, demethoxycurcumin, or bisdemethoxycurcumin would ignore the documented functional divergence in potency and mechanism, particularly in NF-κB pathway modulation and MD2 protein interaction [2]. Furthermore, the trienone scaffold has been identified as a privileged structure for cytotoxicity against multiple cancer cell lines, outperforming the classic curcuminoid β-diketone function in structure-activity relationship studies [3].

Quantitative Differentiation Data: 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one vs. Curcumin and Class Benchmarks


Superior Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages by HMPH vs. Curcumin

HMPH exhibits a left-shifted dose-response for nitric oxide (NO) inhibition in LPS-activated RAW264.7 macrophages relative to curcumin. HMPH significantly suppressed NO secretion at concentrations as low as 0.63 µM, whereas curcumin required a minimum concentration of 1.25 µM to achieve significant inhibition [1]. Both compounds were tested across the range 0.63–20 µM, establishing that HMPH is active at roughly half the threshold concentration of curcumin in this functional cellular assay [1].

Anti-inflammatory Nitric Oxide Macrophage Curcuminoid

Stronger MD2 Protein Binding Affinity of HMPH Compared to Curcumin by Molecular Docking and MM/PBSA

In silico analysis revealed that HMPH binds to the myeloid differentiation factor 2 (MD2) protein with greater thermodynamic favorability than curcumin. MM/PBSA binding free energy calculations yielded a ΔG value of −29.56 kcal/mol for the HMPH-MD2 complex, compared to −25.63 kcal/mol for the curcumin-MD2 complex [1]. Additionally, HMPH formed two hydrogen bonds with MD2 residues (R90 and C133) and multiple hydrophobic interactions, whereas curcumin formed only one hydrogen bond (R90) [1].

In silico MD2 Toll-like receptor Molecular docking

Enhanced Inhibition of p65 NF-κB Nuclear Translocation by HMPH Relative to Curcumin

In LPS-stimulated RAW264.7 macrophages, HMPH inhibited the nuclear translocation of the p65 subunit of NF-κB to a greater extent than curcumin at equivalent concentrations, as assessed by immunofluorescence and subcellular fractionation [1]. This finding was described as demonstrating that HMPH 'significantly inhibited the translocation of p65 NF-κB into the nucleus to a greater extent than curcumin' [1]. While the published report does not provide fold-change quantification (data presented as representative images), the observation was statistically significant and corroborated by the functional NO inhibition data.

NF-κB Translocation Anti-inflammatory mechanism p65

Trienone Scaffold Confers Enhanced Cytotoxicity Over Classical Curcuminoids in Oral Cancer Cells (Class-Level Inference)

A structure-activity relationship study of trienone curcuminoid analogues against human oral cancer KB cells demonstrated that compounds bearing the 1,4,6-trien-3-one function are consistently more potent than those possessing the classical curcuminoid β-diketone function [1]. Among the series, the natural trienone 4 (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one) served as a synthetic template. While the precise IC50 of compound 4 against KB cells was not isolated for reporting, the study established that certain trienone analogues (compounds 11, 18, and 20) exceeded the potency of the reference anticancer drug ellipticine, and compounds 11, 12, and 17 exhibited selectivity indices (SI) against Vero normal cells of 35.46, 33.46, and 31.68 respectively, indicating substantially lower toxicity than curcumin (SI not explicitly reported for curcumin in the abstract) [1].

Cytotoxicity Oral cancer KB cells SAR

Application Scenarios for 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one in Inflammation, Oncology, and Chemical Biology


Mechanistic Studies on TLR4/MD2/NF-κB Inflammatory Signaling Requiring a Curcumin-Derived Tool Compound with Documented Target Engagement

For investigations into the upstream blockade of LPS/TLR4/MD2-mediated NF-κB activation, HMPH provides a defined mechanistic profile that is superior to curcumin. The compound's experimentally verified stronger binding to the MD2 co-receptor (ΔG = −29.56 kcal/mol vs. −25.63 kcal/mol for curcumin) and its more effective suppression of p65 NF-κB nuclear translocation make it a preferred molecular probe for dissecting MD2-dependent inflammatory cascades [1]. Researchers studying sepsis, gram-negative bacterial inflammation, or MD2-targeted drug discovery should prioritize HMPH over curcumin to achieve more robust pathway inhibition at lower concentrations.

Curcuminoid Structure-Activity Relationship Programs Focused on the Trienone Pharmacophore

The 1,4,6-trien-3-one function represents a privileged scaffold in curcuminoid medicinal chemistry, consistently outperforming the classical β-diketone function in cytotoxicity assays [2]. HMPH serves as both a natural product benchmark and a synthetic starting point for generating focused libraries of trienone analogues. Procurement of HMPH as an authentic standard is essential for SAR campaigns aiming to establish baseline activity, validate synthetic routes, or benchmark novel analogues against the naturally occurring trienone core structure.

In Vitro Inflammation Models Where Dose-Sparing Potency and Reduced Cellular Toxicity Are Joint Priorities

HMPH significantly inhibits NO production at concentrations as low as 0.63 µM, whereas curcumin requires 1.25 µM to achieve significance in the same RAW264.7 macrophage model [1]. This left-shifted potency, combined with the observation that HMPH does not affect RAW264.7 viability at concentrations up to 20 µM [1], makes it an attractive candidate for chronic inflammation models, co-culture systems, or any experimental setup where maintaining macrophage viability while achieving robust inflammatory suppression is critical.

Reference Standard for Quality Control and Authentication of Curcuma-Derived Extracts and Nutraceutical Formulations

HMPH (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one) is a naturally occurring minor curcuminoid constituent of *Curcuma longa* and other *Curcuma* species, first characterized in 2002 [3]. As a chemically defined trienone marker, it can serve as an analytical reference standard for the authentication and chemical fingerprinting of turmeric extracts, particularly for distinguishing between *Curcuma* species or detecting adulteration. Its structural distinction from the major curcuminoids (curcumin, demethoxycurcumin, bisdemethoxycurcumin) provides a unique chromatographic and spectroscopic marker for quality control applications.

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